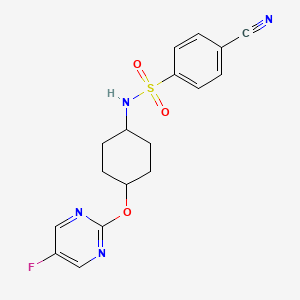

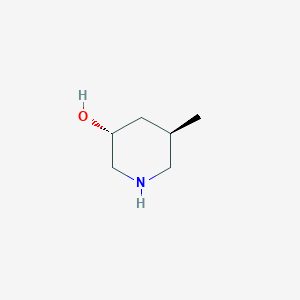

![molecular formula C17H19N5O B2561382 4-氨基-N-环己基嘧啶并[1,2-a]苯并咪唑-3-甲酰胺 CAS No. 881567-88-0](/img/structure/B2561382.png)

4-氨基-N-环己基嘧啶并[1,2-a]苯并咪唑-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

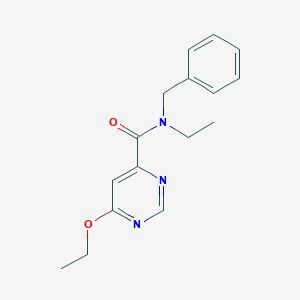

“4-amino-N-cyclohexylpyrimido[1,2-a]benzimidazole-3-carboxamide” is a derivative of pyrimido[1,2-a]benzimidazoles . Pyrimido[1,2-a]benzimidazoles are nitrogen-containing heterocyclic compounds that have been the basis of many natural and synthetic biologically active substances . They have received considerable attention due to the wide spectrum of their biological activity and numerous therapeutic applications in medicine .

Synthesis Analysis

The synthesis of pyrimido[1,2-a]benzimidazoles has been a subject of study over the last decade . The synthesis procedure involves 1,2-aromatic diamines and alkyl or aryl carboxylic acids reacting in electrostatically charged microdroplets . The reactions are accelerated by orders of magnitude in comparison to the bulk . The intermediate arylamides are identified, and their dehydration to give benzimidazoles occurs in a subsequent thermally enhanced step .Molecular Structure Analysis

Benzimidazoles are organic compounds containing a benzene ring fused to an imidazole ring . The substituent’s tendency and position on the benzimidazole ring significantly contribute to the biological activity . Substitution at the N1, C2, C5, and C6 positions of the benzimidazole scaffold greatly influence the biological activity .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzimidazoles are accelerated in microdroplets . An acid-catalyzed reaction mechanism is suggested based on the identification of the intermediate arylamides . Their dehydration to give benzimidazoles occurs in a subsequent thermally enhanced step .科学研究应用

Antiviral Activity

The synthesis and biological activity of pyrimido[1,2-a]benzimidazole derivatives have been a subject of interest. These compounds, including our target molecule, have shown potential as antiviral agents. For instance:

Antibacterial Properties

Benzimidazole derivatives, including those with pyrimido[1,2-a]benzimidazole scaffolds, have displayed antibacterial activity. For instance:

- Indole-based pyrido[1,2-a]benzimidazoles : Some of these compounds exhibit considerable antibacterial activity against pathogens such as S. typhi .

作用机制

Target of Action

Similar compounds, such as benzimidazole derivatives, are known to interact with various biological targets, including enzymes like cyclooxygenase (cox) .

Mode of Action

Benzimidazole derivatives, which share a similar structure, are known to form a covalent adduct with membrane-bound bacterial transpeptidase enzymes, also known as penicillin-binding proteins (pbps), which are involved in the biosynthesis of cell walls .

Biochemical Pathways

Benzimidazole derivatives are known to interfere with the biosynthesis of cell walls, leading to cell wall decomposition and death .

Result of Action

Benzimidazole derivatives are known to prevent the formation of cell walls, leading to cell wall decomposition and death .

未来方向

The chemistry of aza-heterocycles, including pyrimido[1,2-a]benzimidazoles, continues to be a focus of research due to their wide spectrum of biological activity and numerous therapeutic applications . Future research may focus on developing new derivatives with improved efficacy and safety profiles.

属性

IUPAC Name |

4-amino-N-cyclohexylpyrimido[1,2-a]benzimidazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O/c18-15-12(16(23)20-11-6-2-1-3-7-11)10-19-17-21-13-8-4-5-9-14(13)22(15)17/h4-5,8-11H,1-3,6-7,18H2,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZVZWUIQWXYSAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2=C(N3C4=CC=CC=C4N=C3N=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

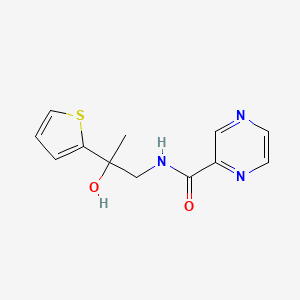

![7-Azaspiro[3.5]nonane-7-carbonyl chloride](/img/structure/B2561299.png)

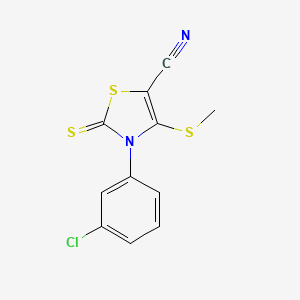

![4-(diethylsulfamoyl)-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2561300.png)

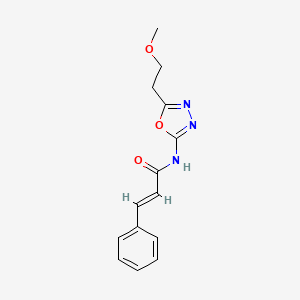

![2,3-dichloro-N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}benzenesulfonamide](/img/structure/B2561310.png)

![4-piperidin-1-yl-1-(6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carbonyl)piperidine-4-carboxamide](/img/structure/B2561312.png)